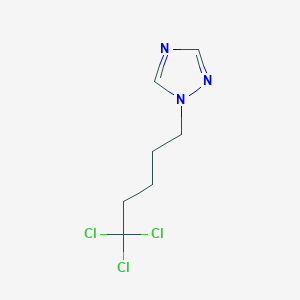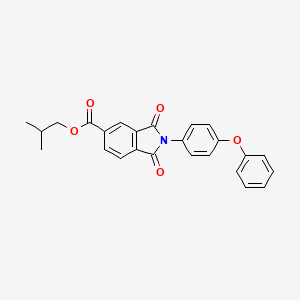![molecular formula C25H19NO3 B11707510 (4E)-4-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]-1,5-diphenylpyrrolidine-2,3-dione](/img/structure/B11707510.png)
(4E)-4-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]-1,5-diphenylpyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-4-[(2E)-1-hydroxy-3-phénylprop-2-én-1-ylidène]-1,5-diphénylpyrrolidine-2,3-dione est un composé organique complexe caractérisé par sa structure unique, qui comprend un cycle pyrrolidine substitué par des groupes phényles et un fragment hydroxyphénylprop-2-én-1-ylidène
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (4E)-4-[(2E)-1-hydroxy-3-phénylprop-2-én-1-ylidène]-1,5-diphénylpyrrolidine-2,3-dione implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation d'aldéhydes et de cétones appropriés dans des conditions basiques ou acides pour former le cycle pyrrolidine. Les conditions de réaction nécessitent souvent des températures contrôlées et l'utilisation de catalyseurs pour garantir des rendements élevés et la pureté du produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en continu. Ces méthodes garantissent une qualité et une évolutivité cohérentes, qui sont cruciales pour les applications commerciales. L'utilisation de techniques de purification avancées, telles que la chromatographie et la cristallisation, est également essentielle pour obtenir le composé sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
(4E)-4-[(2E)-1-hydroxy-3-phénylprop-2-én-1-ylidène]-1,5-diphénylpyrrolidine-2,3-dione subit diverses réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en amines.
Substitution : Les groupes phényles peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont fréquemment utilisés.
Substitution : Des réactifs comme les halogènes (Cl2, Br2) ou les nucléophiles (NH3, OH-) sont utilisés dans des conditions spécifiques pour réaliser les substitutions souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
(4E)-4-[(2E)-1-hydroxy-3-phénylprop-2-én-1-ylidène]-1,5-diphénylpyrrolidine-2,3-dione a plusieurs applications de recherche scientifique:
Chimie : Utilisé comme élément de construction en synthèse organique et comme ligand en chimie de coordination.
Biologie : Investigé pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies en raison de sa structure chimique unique.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de molécules complexes.
Mécanisme d'action
Le mécanisme par lequel (4E)-4-[(2E)-1-hydroxy-3-phénylprop-2-én-1-ylidène]-1,5-diphénylpyrrolidine-2,3-dione exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à diverses réponses biologiques. Les voies exactes dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
3-HYDROXY-1,5-DIPHENYL-4-[(2E)-3-PHENYLPROP-2-ENOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mécanisme D'action
The mechanism of action of 3-HYDROXY-1,5-DIPHENYL-4-[(2E)-3-PHENYLPROP-2-ENOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in π-π interactions. These interactions can affect the function of enzymes and receptors, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- **(4E)-4-[(2E)-1-hydroxy-3-phénylprop-2-én-1-ylidène]-1,5-diphénylpyrrolidine-2,3-dione partage des similitudes avec d'autres dérivés de la pyrrolidine, tels que la pyrrolidine-2,5-dione et ses analogues substitués.
Dérivés du phénylprop-2-én-1-ylidène : Composés avec des fragments hydroxyphénylprop-2-én-1-ylidène similaires.
Unicité
L'unicité de (4E)-4-[(2E)-1-hydroxy-3-phénylprop-2-én-1-ylidène]-1,5-diphénylpyrrolidine-2,3-dione réside dans son motif de substitution spécifique et la combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C25H19NO3 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
4-hydroxy-1,2-diphenyl-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H19NO3/c27-21(17-16-18-10-4-1-5-11-18)22-23(19-12-6-2-7-13-19)26(25(29)24(22)28)20-14-8-3-9-15-20/h1-17,23,28H/b17-16+ |
Clé InChI |
QAYDGLVIHSWMJY-WUKNDPDISA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=CC=CC=C4)O |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11707429.png)


![N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11707450.png)
![2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11707456.png)


![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707470.png)
![1-[2-(dibenzylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11707477.png)

![2-{[(4-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11707490.png)
![4'-methoxy-N'-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11707499.png)

![N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11707518.png)
